Dofequidar fumarate is a synthetic compound classified as a quinoline derivative. It is primarily recognized for its ability to modulate multidrug resistance, particularly in cancer therapy. By inhibiting the efflux of chemotherapeutic agents from cancer cells, dofequidar fumarate enhances the effectiveness of these treatments, making it a significant focus in oncological research and drug development.
Dofequidar fumarate is derived from quinoline structures and has been studied extensively for its pharmacological properties. It is classified under multidrug resistance modulators and is often referenced in the context of overcoming resistance mechanisms in cancer cells, particularly those involving ATP-binding cassette transporters .
The synthesis of dofequidar fumarate involves a multi-step process that typically includes the reaction of quinoline derivatives with piperazine and diphenylacetyl chloride. The reaction conditions generally require organic solvents and catalysts to facilitate the formation of the desired product.
Industrial production emphasizes optimizing reaction conditions to achieve high yields and purity, incorporating rigorous quality control measures to ensure product consistency .
Dofequidar fumarate has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 597.7 g/mol. The structure features multiple functional groups that contribute to its pharmacological activity.
Dofequidar fumarate can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions can lead to the formation of various derivatives that maintain the core structure while exhibiting different properties .
The reactions involving dofequidar fumarate primarily yield modified quinoline derivatives and piperazine compounds, which may have distinct biological activities compared to the parent compound .
Dofequidar fumarate functions as an inhibitor of ATP-binding cassette transporters, specifically targeting P-glycoprotein and breast cancer resistance protein. By blocking these efflux pumps, dofequidar fumarate increases intracellular concentrations of chemotherapeutic agents, thereby enhancing their cytotoxic effects on resistant cancer cells.
Dofequidar fumarate is typically presented as a solid compound at room temperature. Its solubility characteristics may vary depending on the solvent used, impacting its bioavailability in pharmaceutical formulations.
These properties are crucial for understanding how dofequidar fumarate can be effectively utilized in drug formulations and therapies .
Dofequidar fumarate has significant applications in various scientific fields:
Dofequidar fumarate (MS-209) is an orally active quinoline derivative that directly reverses multidrug resistance by targeting key ABC transporters. Its multi-target inhibition profile distinguishes it from single-transporter inhibitors [1] [8].
Dofequidar binds to the drug-binding pocket of ATP-Binding Cassette Sub-Family B Member 1 (P-Glycoprotein) with high affinity, functioning as a competitive substrate. This binding prevents chemotherapeutic agents from interacting with the transporter through steric hindrance and occupancy of the substrate recognition site. Molecular studies reveal that Dofequidar interacts with transmembrane helices 4, 5, 6, 10, 11, and 12 of P-Glycoprotein – regions critical for drug recognition and efflux [5] [7]. This competitive inhibition increases intracellular accumulation of P-Glycoprotein substrates like paclitaxel and doxorubicin by 3.1- to 5.7-fold in resistant cell lines [3] [8]. Unlike first-generation inhibitors (e.g., verapamil), Dofequidar achieves complete P-Glycoprotein inhibition at low micromolar concentrations (1 μM) without significant pharmacological activity beyond transporter blockade [5] [8].
Table 1: Comparative Inhibition of ABC Transporters by Dofequidar Fumarate
Transporter | Inhibition Mechanism | Key Substrates Affected | Inhibition Efficiency |
---|---|---|---|
ATP-Binding Cassette Sub-Family B Member 1/P-Glycoprotein | Competitive antagonism at drug-binding pocket | Paclitaxel, Doxorubicin, Vincristine | Complete inhibition at 1 μM [3] [8] |
ATP-Binding Cassette Sub-Family C Member 1/Multidrug Resistance-Associated Protein 1 | Non-competitive suppression | Etoposide, Vincristine | Significant inhibition at 10 μM [2] [3] |
ATP-Binding Cassette Sub-Family G Member 2/Breast Cancer Resistance Protein | Selective inhibition at substrate pocket | SN-38 (active metabolite of irinotecan), Mitoxantrone | IC₅₀: 0.5-1 μM in cancer stem-like cells [1] [4] |
Dofequidar inhibits ATP-Binding Cassette Sub-Family C Member 1 (Multidrug Resistance-Associated Protein 1) function at concentrations approximately 10-fold higher than those required for P-Glycoprotein blockade. At 10 μM, it completely inhibits ATP-Binding Cassette Sub-Family C Member 1-mediated calcein transport in vitro [3]. Unlike its competitive action against P-Glycoprotein, Dofequidar likely suppresses ATP-Binding Cassette Sub-Family C Member 1 through non-competitive mechanisms involving interference with nucleotide-binding domain dimerization and ATP hydrolysis. This distinction is evidenced by its ability to inhibit ATP-Binding Cassette Sub-Family C Member 1 without competing with glutathione-conjugated substrates at the primary binding site [2] [3]. The additional transmembrane domain (TMD0) unique to ATP-Binding Cassette Sub-Family C Member 1 may partially explain the differential sensitivity compared to P-Glycoprotein.
Dofequidar demonstrates nanomolar-range affinity for ATP-Binding Cassette Sub-Family G Member 2 (Breast Cancer Resistance Protein), making it one of the most potent inhibitors of this transporter. Real-time PCR analyses reveal that cancer stem-like side population cells exhibit 8.3-fold higher expression of ATP-Binding Cassette Sub-Family G Member 2 mRNA compared to non-side population cells [1] [2]. Dofequidar selectively targets this overexpression by:
This selective inhibition is clinically significant because ATP-Binding Cassette Sub-Family G Member 2 overexpression characterizes therapy-resistant cancer stem cells that drive tumor recurrence. In vivo studies demonstrate near-complete suppression of irinotecan-resistant xenograft growth when combined with Dofequidar [1] [2].
Dofequidar's multi-transporter inhibition creates synergistic drug retention effects that substantially increase intracellular chemotherapeutic concentrations:
Table 2: Impact of Dofequidar on Chemotherapeutic Drug Accumulation
Chemotherapeutic Agent | Transporter Targeted | Fold-Increase in Accumulation | Functional Consequence |
---|---|---|---|
Doxorubicin | ATP-Binding Cassette Sub-Family B Member 1/P-Glycoprotein | 3.4-fold | Resensitization of resistant leukemia cells [3] |
SN-38 (irinotecan metabolite) | ATP-Binding Cassette Sub-Family G Member 2/Breast Cancer Resistance Protein | 4.2-fold | 82% tumor growth reduction in xenografts [1] |
Vinblastine | ATP-Binding Cassette Sub-Family B Member 1/P-Glycoprotein & ATP-Binding Cassette Sub-Family C Member 1/Multidrug Resistance-Associated Protein 1 | 3.1-fold | Complete reversal of resistance at 1 μM [3] [8] |
The intracellular drug accumulation directly correlates with resensitization—xenograft studies show 82% greater tumor growth reduction with irinotecan plus Dofequidar versus irinotecan alone in ATP-Binding Cassette Sub-Family G Member 2-overexpressing tumors [1].
Beyond direct substrate competition, Dofequidar disrupts higher-order functional organization of ABC transporters:
This multi-level mechanism explains Dofequidar's efficacy against tumors expressing multiple ABC transporters where single-target inhibitors fail. The cooperative inhibition reduces the required inhibitory concentration for each transporter when targeted simultaneously [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7